

foundational knowledge of strychnine sulfate's chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strychnine sulfate*

Cat. No.: *B1261131*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **Strychnine Sulfate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine is a highly toxic, colorless, crystalline alkaloid derived from the seeds of the *Strychnos nux-vomica* tree and other species of the *Strychnos* genus.^[1] Historically used in medicine in small doses as a stimulant, it is now primarily utilized as a pesticide, particularly as a rodenticide.^{[1][2]} Its sulfate salt, **strychnine sulfate**, is more soluble in water than the base form. The profound physiological effects of strychnine are a direct result of its potent and specific antagonism of glycine receptors in the central nervous system, leading to uncontrolled neuronal excitation, convulsions, and, at sufficient doses, death by asphyxia.^{[1][3][4]}

This guide provides a foundational overview of the core chemical and pharmacological properties of **strychnine sulfate**, detailed experimental methodologies for its study, and a summary of its mechanism of action for professionals in research and drug development.

Chemical and Physical Properties

Strychnine sulfate typically appears as colorless, odorless, bitter-tasting crystals or as a white crystalline powder.^{[2][5][6]} It is the sulfate salt of the strychnine alkaloid.^{[7][8]} The compound is chemically stable under standard ambient conditions but should be protected from light.^[7]

Incompatibilities: **Strychnine sulfate** is incompatible with strong oxidizing agents, alkalis, alkali carbonates and bicarbonates, benzoates, dichromates, bromides, iodides, tannic and picric acids, salicylates, borax, and gold chloride.[2][7][9]

Quantitative chemical data for **strychnine sulfate** is summarized in the table below.

Property	Value	Source
Molecular Formula	$(C_{21}H_{22}N_2O_2)_2 \cdot H_2SO_4$	[5][10]
Molecular Weight	766.9 g/mol	[5][11][12]
Melting Point	284-286 °C (decomposes)	[2][11][12]
Solubility in Water	2.9 g/100mL (Slightly soluble)	[5][9]
Solubility in Other Solvents	Clear to hazy in chloroform	[11][12]
pKa	8.26 at 25°C	[10][11][12]
Appearance	Colorless to white crystalline powder	[2][5]

Table 1: Summary of Chemical Properties of **Strychnine Sulfate**.

Pharmacology and Toxicology

The primary pharmacological action of strychnine is its role as a competitive antagonist at the glycine receptor (GlyR), a ligand-gated chloride ion channel.[13] This interaction is central to its toxicity.

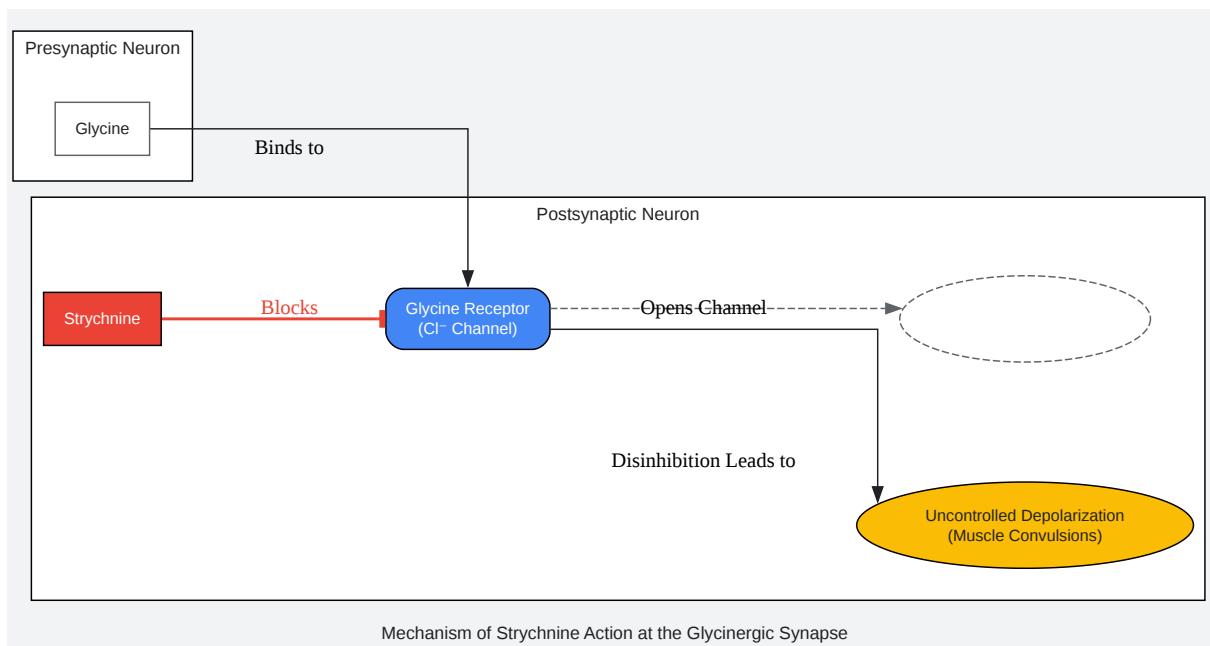

Property	Value	Species	Route	Source
LD ₅₀ (Lethal Dose, 50%)	2.6 mg/kg	Rat	Oral	
LD ₅₀ (Lethal Dose, 50%)	5 mg/kg	Rat	Oral	[2]
LD _{Lo} (Lowest Published Lethal Dose)	500 µg/kg	Human	Oral	[14]
Minimum Lethal Dose (Adult Human)	30-120 mg	Human	Oral	[1]

Table 2: Toxicological Data for Strychnine and its Salts.

Mechanism of Action: Glycine Receptor Antagonism

In the central nervous system, particularly the spinal cord and brainstem, glycine acts as the primary inhibitory neurotransmitter.[\[3\]](#) It binds to postsynaptic GlyRs, causing the integral chloride (Cl⁻) channel to open. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Strychnine potently and selectively binds to the same site on the GlyR as glycine, but its binding does not induce channel opening.[\[4\]](#)[\[13\]](#) By competitively blocking glycine, strychnine prevents the inhibitory signaling cascade. This disinhibition leads to an unchecked increase in neuronal excitability. The result is a state of hyperexcitation, manifesting as severe, involuntary muscle contractions and convulsions, which are the hallmark symptoms of strychnine poisoning.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Strychnine competitively antagonizes the glycine receptor, preventing inhibitory chloride influx and causing postsynaptic neuronal hyperexcitation.

Experimental Protocols

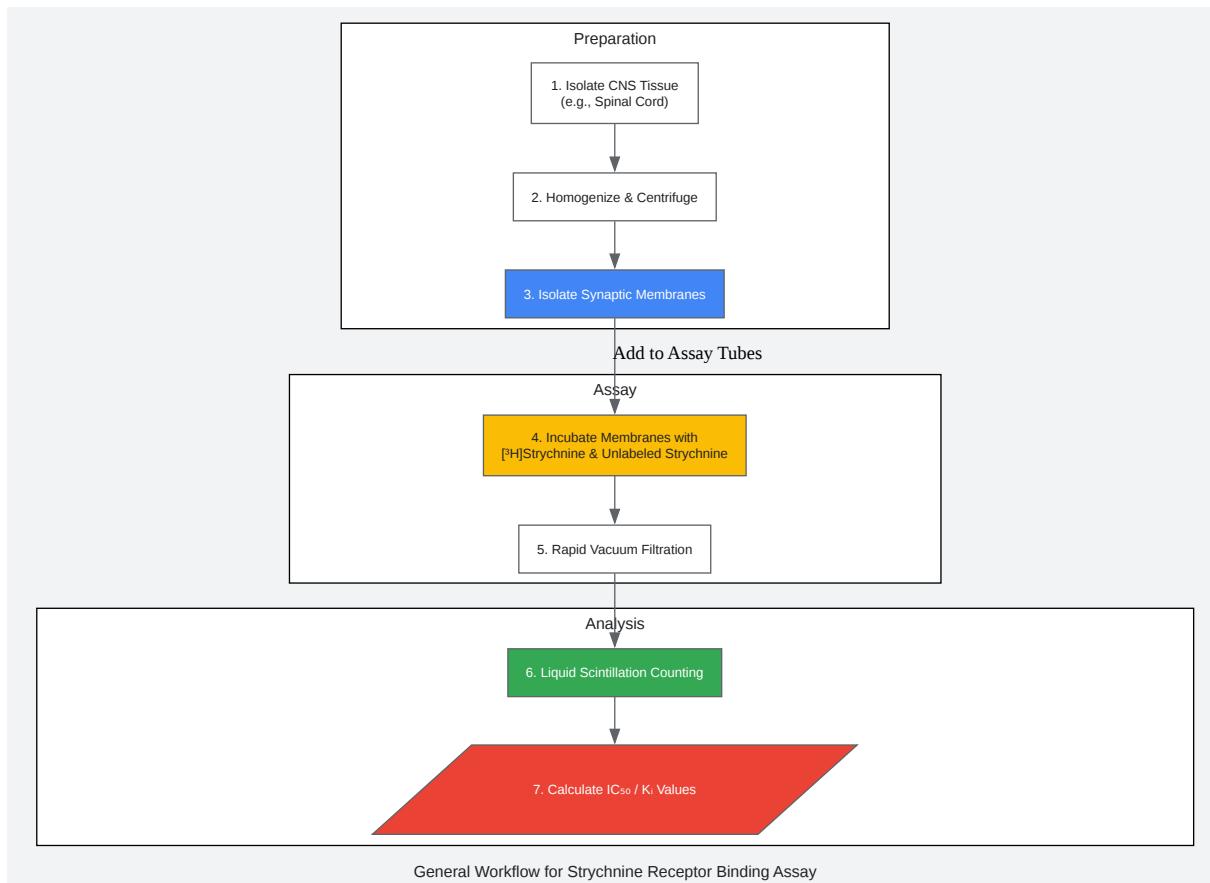
Investigating the chemical and pharmacological properties of **strychnine sulfate** requires specific and controlled experimental designs. Below are outlines for two fundamental experimental approaches.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (e.g., K_i or IC_{50}) of strychnine for its target receptor. It involves competing a radiolabeled ligand with the unlabeled compound of interest.

Methodology:

- **Membrane Preparation:** Synaptic membranes are prepared from a relevant CNS tissue source, such as the spinal cord or brainstem of a model organism (e.g., rat). Tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the synaptic membrane fraction.[\[15\]](#)
- **Incubation:** The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the glycine receptor, typically $[^3\text{H}]$ strychnine.[\[15\]](#)[\[16\]](#)
- **Competition:** Increasing concentrations of unlabeled **strychnine sulfate** (or another test compound) are added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the receptor.
- **Separation:** After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound ligand.
- **Quantification:** The radioactivity retained on the filters is measured using liquid scintillation spectrometry.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to calculate the IC_{50} (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.


Electrophysiological Analysis

Electrophysiology techniques, such as patch-clamp recording, are used to directly measure the functional effects of strychnine on ion channel activity in neurons.

Methodology:

- **Cell Preparation:** Neurons expressing glycine receptors are prepared. This can involve primary neuronal cultures from the spinal cord or cell lines heterologously expressing the receptor subunits.

- Recording Setup: A glass micropipette with a very fine tip is used as an electrode. Using a micromanipulator, the pipette is brought into contact with the membrane of a single neuron to form a high-resistance seal (a "gigaseal").
- Whole-Cell Configuration: The membrane patch within the pipette is ruptured to gain electrical access to the entire cell interior. This "whole-cell" configuration allows for the measurement and control of the neuron's membrane potential.
- Glycine Application: A solution containing glycine is applied to the neuron, which activates the glycine receptors and elicits an inward chloride current that can be recorded by the patch-clamp amplifier.
- Strychnine Application: **Strychnine sulfate** is then added to the extracellular solution, often in the presence of glycine. The degree to which strychnine blocks the glycine-induced current is measured.
- Data Analysis: By applying various concentrations of strychnine, a dose-response curve can be generated to determine its potency as a glycine receptor antagonist.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for determining the binding affinity of **strychnine sulfate** using a competitive radioligand binding assay.

Conclusion

Strychnine sulfate remains a compound of significant interest due to its potent and specific mechanism of action. Its role as a classic competitive antagonist of the glycine receptor

provides a valuable pharmacological tool for studying inhibitory neurotransmission in the central nervous system. A thorough understanding of its chemical properties, toxicological profile, and the experimental methods used for its characterization is essential for researchers in neuroscience, pharmacology, and toxicology. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the study of neuroactive compounds and the development of novel therapeutics targeting the glycinergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Strychnine Sulfate | 60-41-3 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Synapse - Wikipedia [en.wikipedia.org]
- 5. Strychnine sulfate | C42H46N4O8S | CID 22833295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Strychnine sulfate | 60-41-3 [smolecule.com]
- 7. STRYCHNINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. Cas 60-41-3,STRYCHNINE | lookchem [lookchem.com]
- 11. Strychnine Sulfate CAS#: 60-41-3 [m.chemicalbook.com]
- 12. Strychnine Sulfate price, buy Strychnine Sulfate - chemicalbook [m.chemicalbook.com]
- 13. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pnas.org [pnas.org]

- 16. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Electrophysiology Screen Revealed Cardiotoxicity of Strychnine by Selectively Targeting hERG Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [foundational knowledge of strychnine sulfate's chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261131#foundational-knowledge-of-strychnine-sulfate-s-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com